Phenyl(pyridin-2-yl)methanol hydrochloride
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Overview
Description
Phenyl(pyridin-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C12H11NO·HCl. It is a derivative of phenyl and pyridine, which are both aromatic compounds. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl(pyridin-2-yl)methanol hydrochloride can be synthesized through several methods. One common method involves the reaction of pyridine-2-carboxaldehyde with phenylmagnesium bromide, followed by hydrolysis and subsequent treatment with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Phenyl(pyridin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenyl(pyridin-2-yl)methanone.
Reduction: It can be reduced to form phenyl(pyridin-2-yl)methane.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Phenyl(pyridin-2-yl)methanone.
Reduction: Phenyl(pyridin-2-yl)methane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Phenyl(pyridin-2-yl)methanol hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of phenyl(pyridin-2-yl)methanol hydrochloride involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Phenyl(pyridin-2-yl)methanol hydrochloride can be compared with other similar compounds, such as:
Phenyl(pyridin-2-yl)methanone: An oxidized form with different reactivity and applications.
Phenyl(pyridin-2-yl)methane: A reduced form with distinct chemical properties.
2-(Pyridin-2-yl)phenylmethanol: A structural isomer with similar but not identical properties.
These comparisons highlight the unique chemical and biological properties of this compound, making it a valuable compound in various fields of research.
Properties
CAS No. |
91568-94-4 |
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Molecular Formula |
C12H12ClNO |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
phenyl(pyridin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C12H11NO.ClH/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11;/h1-9,12,14H;1H |
InChI Key |
BBRKLXXHKJKYJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)O.Cl |
Origin of Product |
United States |
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